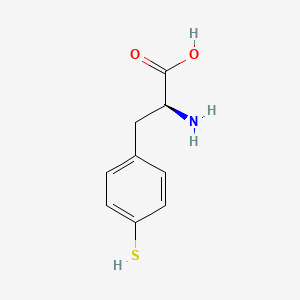

4-Sulfanyl-L-phenylalanine

Description

Contextualizing Modified Amino Acids in Chemical Biology and Medicinal Chemistry

Modified amino acids, often termed non-canonical or unnatural amino acids, are powerful instruments in the fields of chemical biology and medicinal chemistry. Their structural variance from the 20 proteinogenic amino acids allows for the introduction of unique chemical handles, spectroscopic probes, and therapeutic moieties into peptides and proteins. This enables researchers to investigate protein structure and function, protein-protein interactions, and to develop novel therapeutic agents with enhanced properties.

The incorporation of modified amino acids can confer desirable attributes such as increased stability against enzymatic degradation, improved target binding affinity, and altered pharmacokinetic profiles. For instance, the introduction of bioorthogonal functional groups, like the azide (B81097) in 4-Azido-L-phenylalanine, facilitates "click chemistry" reactions for protein labeling and visualization within living cells. wikipedia.orgnih.gov

Significance of Para-Substituted L-Phenylalanine Derivatives in Research

L-phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold for chemical modification. wikipedia.org Substitution at the para-position of the phenyl ring is particularly significant as it often mimics the position of the hydroxyl group in tyrosine, a key player in cellular signaling pathways through phosphorylation. scispace.com This makes para-substituted phenylalanine analogues valuable tools for studying and modulating these pathways.

Furthermore, the para-position offers a site for introducing a wide array of functional groups that can systematically alter the steric, electronic, and hydrophobic properties of the amino acid. This allows for the fine-tuning of molecular interactions and biological activity. Research has shown that substitutions at this position can influence the substrate activity and inhibitory potential of phenylalanine derivatives against various enzymes and transporters. mdpi.comescholarship.org For example, the introduction of halogen atoms or alkyl groups at the meta-position of phenylalanine has been explored to enhance binding to the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein implicated in cancer. escholarship.org

Overview of Research Trajectories for 4-Sulfanyl-L-phenylalanine and Closely Related Sulfur-Containing Analogues (e.g., Sulfonyl, Sulfonamido Derivatives)

Research into this compound and its sulfur-containing analogues, such as those with sulfonyl and sulfonamido groups, is driven by the diverse chemical reactivity and biological relevance of sulfur. mdpi.comnih.gov The thiol (-SH) group of this compound is a nucleophilic handle that can participate in various bioconjugation reactions.

The corresponding sulfonyl derivatives, such as L-phenylalanine-4-sulfonyl fluoride (B91410), have been investigated as inhibitors of enzymes like the proteasome, a key target in cancer therapy. vulcanchem.com The electrophilic sulfonyl fluoride moiety can form covalent bonds with active site residues, leading to irreversible inhibition. vulcanchem.com

Sulfonamide-containing phenylalanine derivatives have also been a focus of medicinal chemistry research. The sulfonamide group is a common pharmacophore found in a wide range of clinically used drugs. scholarsresearchlibrary.com The synthesis of phenylalanine-sulfonamide conjugates has been explored for developing new anticancer and antimalarial agents. scholarsresearchlibrary.comresearchgate.net These research efforts highlight the broad utility of sulfur-containing phenylalanine analogues in advancing our understanding of biological processes and in the design of new therapeutic strategies.

Interactive Data Table: Properties of Phenylalanine Derivatives

Below is an interactive table summarizing key properties and research applications of various phenylalanine derivatives discussed in this article.

| Compound Name | Molecular Formula | Key Features | Research Applications |

| This compound | C9H11NO2S nih.gov | Contains a nucleophilic thiol (-SH) group. | Bioconjugation, protein modification. |

| L-Phenylalanine-4-sulfonyl fluoride | C9H11ClFNO4S vulcanchem.com | Possesses an electrophilic sulfonyl fluoride (-SO2F) group. vulcanchem.com | Enzyme inhibition, particularly of the proteasome. vulcanchem.com |

| 4-Azido-L-phenylalanine | C9H10N4O2 | Features a bioorthogonal azide (-N3) group. | Click chemistry, protein labeling, studying protein interactions. nih.gov |

| ((4-Methoxyphenyl)sulfonyl)-L-phenylalanine | C16H17NO5S | A sulfonamide derivative. | Peptide chemistry. chemscene.com |

| 4-Nitro-L-phenylalanine | C9H10N2O4 | A precursor for synthesizing other derivatives. | Used in the synthesis of other phenylalanine analogues. google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84053-10-1 |

|---|---|

Molecular Formula |

C9H11NO2S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1 |

InChI Key |

DKZIJCYVZNQMAU-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Substituted L Phenylalanine Derivatives

Strategies for Introducing Sulfur-Containing Moieties at the Para-Position

The introduction of sulfur-based functional groups at the para-position of L-phenylalanine creates analogues with unique chemical properties. Methodologies have been developed to incorporate sulfonamides, N-sulfonyl groups, and sulfonyl fluorides, each requiring specific synthetic strategies.

The synthesis of 4-sulfonamido-L-phenylalanine derivatives often involves multi-step sequences starting from protected L-phenylalanine. One key approach involves the oxidative chlorination of an acetyl-protected L-phenylalanine derivative containing a thioacetate (B1230152) group at the para-position, Ac-l-Phe(4-CH₂SCOCH₃)-OEt. This process yields a crude sulfonyl chloride intermediate, Ac-l-Phe(4-CH₂SO₂Cl)-OEt, which can then be reacted with various amines to produce the corresponding sulfonamides. acs.org This method provides a direct route to introduce the sulfonamide functionality at the para-position.

Another common strategy involves conjugating phenylalanine with pre-formed sulfonamide moieties. For instance, new sulfonamide derivatives of cytosine and 9-methyl adenine (B156593) have been synthesized by reacting 4-acetamidobenzenesulfonyl chloride with the respective amine. scholarsresearchlibrary.comresearchgate.net The resulting sulfonamide can then be linked to a phenylalanine methyl ester, often using a spacer like succinamide, to form the final conjugate. scholarsresearchlibrary.com

Table 1: General Synthetic Steps for 4-Sulfonamido-L-phenylalanine Derivatives

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1 | Protection of L-phenylalanine | Acetyl group, Fmoc group | acs.org |

| 2a | Introduction of a sulfur precursor | Thioacetate group at para-position | acs.org |

| 3a | Oxidative Chlorination | Not specified | acs.org |

| 4a | Sulfonamide Formation | Reaction with various amines | acs.org |

| 2b | Synthesis of Sulfonamide Moiety | 4-acetamidobenzenesulfonyl chloride, primary/secondary amines | scholarsresearchlibrary.comresearchgate.net |

| 3b | Conjugation | Phenylalanine methyl ester, coupling agents (e.g., HATU) | scholarsresearchlibrary.comnih.gov |

N-sulfonyl-L-phenylalanine derivatives are characterized by the sulfonamide group being attached to the alpha-amino group of the phenylalanine backbone. The synthesis is typically more direct than for para-substituted analogues. A common method involves the reaction of an L-phenylalanine ester with a suitable sulfonyl chloride in the presence of a base like triethylamine (B128534) (TEA). nih.gov For example, N-(2-pyridyl)sulfonyl phenylalanine ethyl ester derivatives have been synthesized as part of preparing substrates for palladium-catalyzed C-H activation reactions. csic.es The choice of the sulfonyl chloride allows for the introduction of a wide variety of substituents.

The general procedure involves dissolving the L-phenylalanine derivative, such as (S)-2-amino-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide, in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov A sulfonyl chloride and a base are then added, and the reaction proceeds to yield the N-sulfonylated product. nih.gov

L-Phenylalanine-4-sulfonyl fluoride (B91410) is a valuable compound used as a chemical probe and inhibitor for certain enzymes. siat.ac.cn Its synthesis requires careful control to install and preserve the reactive sulfonyl fluoride group.

One prominent method is a one-pot, palladium-catalyzed process starting from N-Boc-L-4-halophenylalanine methyl esters. nih.govrsc.org This reaction uses a palladium catalyst (PdCl₂(AmPhos)₂), a sulfur dioxide source (DABSO), and is followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govrsc.org This approach has been successfully applied to both 4-bromo and 4-iodo derivatives, yielding the desired sulfonyl fluoride in good yields (61% and 73%, respectively). nih.govrsc.org

A more traditional, multi-step pathway begins with the protection of the amine group of L-phenylalanine, typically with a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) group. vulcanchem.com The protected phenylalanine then undergoes sulfonylation at the para-position using reagents like sulfuryl chloride (SO₂Cl₂) or fluorosulfonic acid, followed by fluorination with potassium fluoride (KF). vulcanchem.com The final step is the acidic cleavage of the protecting group to yield L-phenylalanine-4-sulfonyl fluoride hydrochloride. vulcanchem.com

Table 2: Comparison of Synthetic Routes to L-Phenylalanine-4-sulfonyl fluoride

| Feature | Palladium-Catalyzed Method | Multi-Step Pathway |

|---|---|---|

| Starting Material | N-Boc-L-4-halophenylalanine methyl ester | L-Phenylalanine |

| Key Reagents | PdCl₂(AmPhos)₂, DABSO, NFSI | Boc₂O/Cbz-Cl, SO₂Cl₂, KF, HCl |

| Number of Steps | One-pot (from halo-Phe) | Multiple steps |

| Advantages | High efficiency, mild conditions | Utilizes readily available starting material |

| Reference | nih.govrsc.org | vulcanchem.com |

Enantioselective Synthesis Techniques for Chiral Phenylalanine Analogues

Maintaining the stereochemical integrity of the chiral center is paramount in the synthesis of amino acid analogues. Asymmetric phase-transfer catalysis has emerged as a powerful technique for the enantioselective synthesis of unnatural phenylalanine derivatives. nih.govmdpi.comresearchgate.net This method often involves the α-alkylation of a glycine (B1666218) Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with various substituted benzyl (B1604629) bromides. mdpi.com The use of pseudoenantiomeric cinchona alkaloid-based catalysts allows for precise control over the stereochemistry of the product. For example, a cinchonine-derived catalyst typically yields the (R)-enantiomer, while a cinchonidine-derived catalyst produces the (S)-enantiomer, both in excellent yields and high enantioselectivity (ee). nih.govmdpi.com

Another established method for achieving enantioselectivity is the asymmetric hydrogenation of prochiral acetamidoacrylate derivatives. researchgate.net This technique has been used to synthesize a variety of L-phenylalanine analogues with bulky alkyl groups on the aromatic ring. researchgate.net

Table 3: Asymmetric Alkylation of Glycine Schiff Base with Benzyl Bromides

| Benzyl Bromide Substituent | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

|---|---|---|---|---|---|

| 4-F | Cinchonine | 92 | 95 | R | mdpi.com |

| 4-Cl | Cinchonine | 90 | 96 | R | mdpi.com |

| 4-CF₃ | Cinchonine | 93 | 99 | R | mdpi.com |

| 3-Cl | Cinchonidine | 91 | 97 | S | mdpi.com |

Multi-Step Reaction Sequences and Protective Group Chemistry

The synthesis of complex molecules like 4-sulfanyl-L-phenylalanine derivatives invariably involves multi-step reaction sequences where the strategic use of protecting groups is essential. utdallas.edu Protecting groups are temporarily installed to mask reactive functional groups, such as the amine (-NH₂) and carboxylic acid (-COOH) moieties of the amino acid, preventing them from undergoing unwanted side reactions during subsequent chemical transformations. utdallas.edu

Commonly used protecting groups in phenylalanine chemistry include:

Amine Protection: Tert-butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are frequently employed. The Boc group is acid-labile and is used in the synthesis of 4-azido-L-phenylalanine and 4-sulfonyl fluoride derivatives to protect the amine during iodination or sulfonylation steps. vulcanchem.comnih.gov The Fmoc group is base-labile and is particularly suited for solid-phase peptide synthesis.

Carboxylic Acid Protection: Esterification, often to a methyl or ethyl ester, is a common strategy to protect the carboxylic acid group, for example, during reactions involving the amino group, such as N-sulfonylation. csic.es

A typical multi-step synthesis involves a cycle of protection, reaction, and deprotection. siat.ac.cnutdallas.edu For example, in the synthesis of peptido sulfonyl fluorides, Boc-protected amino acids are coupled together, followed by Boc deprotection using an acid like trifluoroacetic acid (TFA) to free the amine for the next coupling step. siat.ac.cn The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others, allowing for complex molecular assembly.

Scalable and Cost-Effective Synthetic Routes for Unnatural Amino Acids

The transition from laboratory-scale synthesis to large-scale production requires routes that are not only efficient but also scalable and cost-effective. Modern catalytic methods are increasingly meeting these demands. Metallaphotoredox catalysis has been developed as a robust system for preparing a wide range of unnatural amino acids, including phenylalanine analogues. rsc.orgnih.govacs.orgprinceton.edu This method can utilize serine as a starting material and, through a cross-electrophile coupling, can generate diverse products. acs.orgprinceton.edu A key advantage of this approach is its compatibility with flow chemistry, which allows for continuous production, improved safety, and easier scalability, as demonstrated by the gram-scale synthesis of products in short reaction times. princeton.edu

Ruthenium-catalyzed reductions have also been reported as a rapid and scalable process for creating libraries of innovative unnatural amino acids at the gram-scale, making them readily available for peptide synthesis. rsc.org Furthermore, established methods like the asymmetric phase-transfer catalysis mentioned earlier are noted for their operational simplicity and scalability, making them practical for producing larger quantities of enantiopure phenylalanine derivatives. nih.govmdpi.com

Synthesis of 4-Azido-L-phenylalanine from L-Phenylalanine

A reliable and scalable synthesis of 4-azido-L-phenylalanine (pAzF) starting from L-phenylalanine has been established, avoiding the need for chromatography. nih.govacs.org This multi-step process is one of the most commonly used methods for producing pAzF. nih.gov The synthesis generally involves three main steps: protection of the amino group, iodination of the phenyl ring, and subsequent azidation via an Ullman-type coupling reaction. nih.govacs.org

The initial step involves protecting the α-amino group of L-phenylalanine to prevent its reaction in the subsequent Ullman coupling step. acs.org This is typically achieved using the tert-butoxycarbonyl (Boc) protecting group. L-phenylalanine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-L-phenylalanine.

Following protection, the para-position of the phenyl ring is iodinated. This is accomplished by treating the N-Boc-L-phenylalanine with N-iodosuccinimide (NIS) in the presence of triflic acid. This reaction selectively installs an iodine atom at the 4-position of the phenyl ring, producing N-Boc-4-iodo-L-phenylalanine. acs.org

The final key step is the introduction of the azide (B81097) group through an Ullman-like Cu(I)-catalyzed reaction. nih.govacs.org The N-Boc-4-iodo-L-phenylalanine is reacted with sodium azide (NaN₃) in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as 1,10-phenanthroline. acs.org This reaction displaces the iodine atom with the azide moiety to form N-Boc-4-azido-L-phenylalanine. Finally, the Boc protecting group is removed using an acid, such as hydrochloric acid (HCl) in dioxane, to yield the final product, 4-azido-L-phenylalanine hydrochloride. This synthetic route has been shown to be dependable, cost-effective, and scalable for producing pAzF without detectable loss of stereochemistry at the α-carbon. nih.govacs.org

Table 1: Key Steps in the Synthesis of 4-Azido-L-phenylalanine from L-Phenylalanine

| Step | Reactants | Reagents | Product |

| 1. Protection | L-Phenylalanine | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-L-phenylalanine |

| 2. Iodination | N-Boc-L-phenylalanine | N-Iodosuccinimide (NIS), Triflic acid | N-Boc-4-iodo-L-phenylalanine |

| 3. Azidation | N-Boc-4-iodo-L-phenylalanine | Sodium azide (NaN₃), Copper(I) iodide (CuI), 1,10-Phenanthroline | N-Boc-4-azido-L-phenylalanine |

| 4. Deprotection | N-Boc-4-azido-L-phenylalanine | Hydrochloric acid (HCl) | 4-Azido-L-phenylalanine |

Diazotransfer Reactions for Azide Incorporation

Diazotransfer reactions provide an alternative pathway for introducing azide groups. nih.gov This method is particularly useful for converting an amino group at the para-position into an azide. nih.govnih.gov The reaction can be applied to protected 4-amino-L-phenylalanine (pAF) derivatives. nih.gov A key reagent used for this transformation is imidazole-1-sulfonyl azide (ISAz), often used as its hydrochloride salt. researchgate.net

The process typically involves the reaction of a protected 4-amino-L-phenylalanine derivative with imidazole-1-sulfonyl azide hydrochloride. This reaction can be catalyzed by copper(II) acetate (B1210297) in the presence of a base like triethylamine.

A significant advantage of diazotransfer reactions is that their selectivity can be controlled by pH. nih.govnih.gov It has been demonstrated that the diazotransfer reagent ISAz exhibits pH-dependent activity towards primary amines. nih.gov This allows for the selective conversion of the aniline-like amine of pAF to an azide, even in the presence of other primary amines like the N-terminus or lysine (B10760008) side chains in a protein. nih.govtue.nl For instance, the reaction can proceed efficiently at a specific pH to convert pAF to pAzF with over 95% efficiency, while leaving other amines unmodified. nih.govnih.gov This pH-tunable reactivity is based on the different pKa values of the target amines. nih.govtue.nl This chemoselective approach is crucial for applications where pAzF residues in proteins are reduced to pAF under physiological conditions and need to be restored to the azide form for subsequent bio-orthogonal "click" reactions. nih.govnih.govresearchgate.net

Table 2: pH-Dependent Diazotransfer Reaction

| Feature | Description | Reference |

| Reagent | Imidazole-1-sulfonyl azide (ISAz) | researchgate.net |

| Substrate | para-amino-phenylalanine (pAF) | nih.govnih.gov |

| Control Mechanism | The reaction is pH-tunable, allowing for selective azidation. | nih.gov |

| Selectivity | At optimal pH, ISAz selectively converts the amine of pAF to an azide over other primary amines (e.g., lysine). | nih.govtue.nl |

| Efficiency | Can achieve >95% conversion of pAF to pAzF in proteins. | nih.govnih.gov |

Chemical Reactivity and Rational Design of 4 Sulfanyl L Phenylalanine Analogues

Reactivity Profiles of Sulfur-Containing Functional Groups (e.g., Sulfonyl Fluorides as Electrophiles for Covalent Modification)

The sulfonyl fluoride (B91410) (-SO₂F) moiety has emerged as a privileged electrophilic "warhead" for the covalent modification of proteins. rsc.orgrsc.org This functional group strikes a critical balance between aqueous stability and reactivity, making it suitable for biological applications. rsc.org Unlike more reactive groups, sulfonyl fluorides are stable enough for biomolecular experiments but possess sufficient electrophilicity to engage with specific nucleophilic amino acid residues within a protein's binding site. rsc.orgacs.org

The reactivity of sulfonyl fluorides is directed towards a broader range of amino acid residues compared to traditional cysteine-targeting warheads like acrylamides. rsc.orgrsc.org Sulfonyl fluorides can form stable covalent adducts with the side chains of serine, threonine, lysine (B10760008), and tyrosine, and have also been shown to react with histidine. rsc.orgacs.orgsigmaaldrich.com This broader reactivity expands the "ligandable proteome," enabling the targeting of proteins that lack an accessible cysteine residue in their binding pockets. acs.org

The reaction proceeds via a nucleophilic attack from the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide bond. rsc.org Studies have shown that while sulfonyl fluorides react with cysteine, the resulting adducts can be unstable, making them less suitable for durable inhibition of cysteine residues. rsc.orgacs.org In contrast, the adducts formed with tyrosine and lysine are stable. rsc.orgacs.org The reactivity of arylsulfonyl fluorides can be predictably modulated by altering the electronic properties of the aryl ring, allowing for the fine-tuning of the warhead's potency to achieve optimal rates of protein modification while minimizing off-target effects and hydrolytic instability. rsc.org

Structure-Activity Relationship (SAR) Studies of Phenylalanine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For phenylalanine derivatives, SAR studies have provided significant insights into the structural requirements for biological activity against various targets, including viral proteins and enzymes.

One prominent area of research has been the development of phenylalanine-containing inhibitors of the HIV capsid (CA) protein. mdpi.comnih.govnih.gov Based on the scaffold of PF-74, a known CA modulator, researchers have synthesized and evaluated numerous analogues. mdpi.comnih.gov These studies have revealed that the phenylalanine core is essential for maintaining antiviral activity. mdpi.com Modifications to other parts of the molecule, such as the linker portion, can significantly influence anti-HIV potency. mdpi.com For instance, in one study, the synthesis of 18 novel phenylalanine derivatives via the Ugi four-component reaction led to the identification of compound I-19 , which exhibited potent anti-HIV-1 activity with an EC₅₀ value of 2.53 µM. mdpi.comnih.gov Another compound, I-14 , showed excellent activity against HIV-2 (EC₅₀ = 2.30 µM), surpassing the potency of the approved drug nevirapine. mdpi.com

Another study focused on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives, also based on the PF-74 scaffold. nih.gov The majority of these synthesized analogues demonstrated potent antiviral activities, with compound 6a-9 being particularly prominent with an EC₅₀ of 3.13 μM. nih.gov

The table below summarizes key SAR findings from studies on phenylalanine-based HIV capsid inhibitors.

| Compound Series | Key Structural Feature | Lead Compound/Analogue | Target | Observed Activity (EC₅₀) | Reference |

|---|---|---|---|---|---|

| Ugi Reaction Products | Phenylalanine core with varied R groups | I-19 | HIV-1 Capsid | 2.53 ± 0.84 μM | mdpi.comnih.gov |

| Ugi Reaction Products | Phenylalanine core with varied R groups | I-14 | HIV-2 Capsid | 2.30 ± 0.11 μM | mdpi.com |

| 4-Phenyl-1H-1,2,3-triazole Derivatives | Triazole-phenylalanine conjugate | 6a-9 | HIV-1 Capsid | 3.13 μM | nih.gov |

| Amino Acid Methyl Esters | Biphenylalanine derivative | Not Specified | Histone Deacetylase (HDAC) | Submicromolar range | acs.org |

SAR studies have also been instrumental in developing inhibitors for other targets, such as histone deacetylases (HDACs). acs.org Modifications of a phenylalanine-containing lead compound, including the creation of amino acid amides and variations of the amino acid part, led to the identification of a biphenylalanine derivative that acts as a potent enzyme inhibitor in the submicromolar range. acs.org

Intermolecular Interactions and Complex Formation

The non-covalent interactions between small molecule ligands and their biological targets are fundamental to molecular recognition and biological function. For sulfonyl phenylalanine derivatives, these interactions can range from charge-transfer complexation to specific binding within a protein's active site.

Charge transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule. These interactions have been studied for various applications, including sensors and organic semiconductors. researchgate.net Spectrophotometric and computational studies have investigated the formation of CT complexes between (S,S)-bis-N,N-sulfonyl bis-L-phenylalanine dimethylester, acting as an electron donor, and various π-acceptors like Tetracyanoethylene (TCNE), Chloranil (CHL), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netresearchgate.networldscientific.com

These studies confirmed the formation of stable 1:1 stoichiometric complexes in solution. researchgate.networldscientific.comnih.govacs.org The formation of these complexes is characterized by the appearance of new absorption bands in the UV-vis spectrum. researchgate.netresearchgate.net For example, the complex with DDQ showed multiple charge-transfer bands at 460, 560, and 589 nm. researchgate.net The stability of these complexes, quantified by the association constant (KCT), was found to be high, indicating a strong interaction between the donor and acceptor molecules. researchgate.netacs.org Density Functional Theory (DFT) calculations have been employed to understand the electronic structures and equilibrium geometries of these complexes, with Natural Bond Orbital (NBO) analysis confirming the importance of intermolecular interactions in the charge transfer process. researchgate.networldscientific.com

| Electron Donor | Electron Acceptor | Stoichiometry (Donor:Acceptor) | Key Findings | Reference |

|---|---|---|---|---|

| (S,S)-bis-N,N-sulfonyl bis-L-phenylalanine dimethylester | Tetracyanoethylene (TCNE) | 1:1 | Formation of a stable charge transfer complex. | worldscientific.com |

| (S,S)-bis-N,N-sulfonyl bis-L-phenylalanine dimethylester | Chloranil (CHL) | 1:1 | Characterized by electronic absorption and IR spectroscopy. | worldscientific.com |

| (S,S)-bis-N,N-sulfonyl bis-L-phenylalanine dimethylester | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1:1 | High association constant (KCT) indicating high stability. | researchgate.netresearchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method provides crucial insights into the binding mode and intermolecular interactions that stabilize the ligand-protein complex, thereby guiding rational drug design.

Docking studies have been extensively used to understand the interactions of phenylalanine derivatives with their protein targets. researchgate.netresearchgate.net In the context of HIV-1 capsid inhibitors, molecular docking and molecular dynamics simulations have provided detailed information on the binding mode of potent analogues within the inter-protomer pocket of the CA hexamer. mdpi.comnih.govnih.gov These simulations help to rationalize the observed SAR and guide the design of new derivatives with improved affinity and selectivity. nih.gov For example, docking studies of newly synthesized phenylalanine-derived carboxamides with sulfonamide functionality showed high binding affinity with the target protein residues through a combination of hydrogen bonding, π-π, π-alkyl, π-sigma, and π-cation interactions. researchgate.net Similarly, docking has been used to elucidate the binding of lamellarin analogues to the HIV-1 integrase strand transfer complex, highlighting key interactions with residues like Glu92 and stabilization through π-π stacking with DNA bases. scienceopen.com

Rational Design Strategies for Modulators and Antagonists

Rational design is an iterative process that leverages structural information, SAR data, and computational modeling to create molecules with desired biological activities. acs.orgnih.gov For phenylalanine derivatives, this approach has been successfully applied to develop potent and selective modulators and antagonists for a variety of protein targets. sigmaaldrich.comnih.govexplorationpub.comexplorationpub.com

The development of HIV capsid inhibitors is a prime example of rational design. nih.gov Starting from the structure of the known modulator PF-74 bound to the HIV-1 CA hexamer, researchers have designed new series of phenylalanine derivatives to explore and exploit the binding pocket. mdpi.comnih.govnih.gov This strategy involves making targeted modifications to the lead scaffold to enhance binding affinity, improve pharmacological properties, or explore new interaction sites. frontiersin.org

Similarly, rational design has been employed to create antagonists for transient receptor potential cation channel subfamily M member 8 (TRPM8), a target for pain therapeutics. explorationpub.comexplorationpub.com By exploring different configurations and substituents on a phenylalanine-derived β-lactam scaffold, researchers have developed potent and selective TRPM8 antagonists. explorationpub.comexplorationpub.com These studies show that both the stereochemistry and the nature of substituents on the core structure are critical determinants of potency and selectivity. explorationpub.com The process often involves a "sequence walk" or systematic modification of different positions on the lead molecule to probe the "hot spots" for protein-protein interactions. frontiersin.org Computational methods are frequently integrated into this process to predict the impact of structural changes on binding affinity before undertaking chemical synthesis. acs.org

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the structure of molecules. Techniques such as FT-IR, NMR, and UV-Vis provide unique insights into the functional groups, connectivity, and electronic environment of 4-Sulfanyl-L-phenylalanine.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations of its covalent bonds. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is characterized by vibrations of the thiol, amino, carboxyl, and substituted phenyl groups.

In its zwitterionic solid form, the amino acid exhibits characteristic bands for the protonated amine (NH₃⁺) and deprotonated carboxylate (COO⁻) groups. The presence of the thiol (S-H) group and the patterns of the aromatic ring provide further diagnostic peaks. yildiz.edu.tr The analysis of L-phenylalanine spectra shows pronounced bands for the charged NH₃⁺ group's stretching and deformation vibrations, alongside the carboxylate group's asymmetric vibrations. researchgate.net The introduction of the sulfanyl (B85325) group is expected to add a weak S-H stretching band and influence the aromatic C-H out-of-plane bending vibrations, which are indicative of the para-substitution pattern.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Broad |

| N-H Stretch | Amino Acid (zwitterion) | 3000-3100 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3000-3100 | Variable |

| Aliphatic C-H Stretch | -CH₂-CH- | 2850-2960 | Variable |

| S-H Stretch | Thiol | 2550-2600 | Weak |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| COO⁻ Asymmetric Stretch | Carboxylate (zwitterion) | 1550-1610 | Strong |

| NH₃⁺ Asymmetric Bend | Amino Acid (zwitterion) | ~1600 | Variable |

| C=C Ring Stretch | Aromatic Ring | 1450-1600 | Medium, multiple bands |

| NH₃⁺ Symmetric Bend | Amino Acid (zwitterion) | ~1500 | Medium |

| COO⁻ Symmetric Stretch | Carboxylate (zwitterion) | ~1400 | Variable |

Note: The exact positions and intensities of peaks can vary based on the sample's physical state (solid, solution) and pH.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the amino acid backbone protons (α-H and β-CH₂) and the aromatic protons. The aromatic region is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring, which typically appears as a pair of doublets (an AA'BB' system). The chemical shifts are influenced by the electron-donating nature of the thiol group and the electron-withdrawing nature of the alanine (B10760859) side chain. The protons on the α-carbon and β-carbon appear as a multiplet and a doublet of doublets, respectively, due to coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the α- and β-carbons of the alanine chain, and the four distinct carbons of the para-substituted phenyl ring. The chemical shift of the carbon attached to the sulfur atom (C4) is significantly influenced by the thiol group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ ppm) | ¹³C NMR | Predicted Chemical Shift (δ ppm) |

|---|---|---|---|

| α-H | ~4.0 | C=O | 170-175 |

| β-CH₂ | ~3.2 | Cα | 55-60 |

| Aromatic H (ortho to -CH₂) | ~7.2 | Cβ | 35-40 |

| Aromatic H (ortho to -SH) | ~7.3 | C1 (ipso, attached to -CH₂) | ~135 |

| -SH | 3-4 | C2/C6 (ortho to -CH₂) | ~130 |

| -NH₃⁺ | 7-8 | C3/C5 (ortho to -SH) | ~128 |

Note: Chemical shifts are highly dependent on the solvent and pH. Values are estimates based on L-phenylalanine and substituted benzenes. hmdb.cahmdb.ca

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. L-phenylalanine typically shows absorption maxima (λmax) around 258 nm. sielc.comthermofisher.com The introduction of the sulfanyl group, a sulfur-containing auxochrome, onto the phenyl ring is expected to cause a bathochromic (red) shift of the λmax to a longer wavelength due to the extension of the conjugated system by the lone pair electrons on the sulfur atom. nih.gov This property is utilized in studies where this compound is incorporated into proteins, as the shift in absorption can be used to monitor its incorporation and local environment. nih.gov

Table 3: UV-Vis Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| L-Phenylalanine | ~258 | ~200 |

Note: Values are approximate and can be influenced by solvent and pH.

X-ray Crystallography for Molecular Architecture and Binding Sites

More significantly, X-ray crystallography has been used to characterize proteins and enzymes where this compound has been genetically incorporated. nih.gov In these cases, the technique provides precise information about the amino acid's conformation and its interactions within the protein structure. The thiophenol side chain is particularly useful for creating novel metal-binding sites. nih.gov Crystallographic studies of artificial gold enzymes have shown how the sulfanyl group of pSHF coordinates with a gold(I) ion, forming the catalytic active site and demonstrating its utility in designing new biocatalysts. nih.gov This makes X-ray crystallography an indispensable tool for verifying the molecular architecture of engineered binding sites containing this unnatural amino acid. nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT)

Computational chemistry provides theoretical insights that complement experimental findings. DFT is a widely used method to investigate the electronic structure and properties of molecules. cumhuriyet.edu.tr

DFT calculations can be used to predict the optimized molecular geometry of this compound, including bond lengths and angles, with high accuracy. yildiz.edu.tr These theoretical structures can be compared with experimental data from X-ray crystallography.

Furthermore, DFT is employed to calculate electronic properties that govern the molecule's reactivity. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. yildiz.edu.trcumhuriyet.edu.tr Theoretical calculations are also used to simulate vibrational spectra (FT-IR), which aids in the assignment of experimentally observed absorption bands. yildiz.edu.tr Such computational studies are invaluable for understanding the fundamental properties of this compound and predicting its behavior in complex biological systems.

Molecular Electrostatic Potential Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize and understand the charge distribution of a molecule, thereby predicting its reactivity and interaction with other chemical species. mdpi.comscispace.com The MEP surface map provides a guide to the electrostatic potential, which is crucial for characterizing the relationships between molecular structure and inhibitory effects. mdpi.com This analysis helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attacks. researchgate.net

The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT), which has been effectively used to study the electronic properties and reactivity of amino acids like phenylalanine and its derivatives. researchgate.net In an MEP map, different colors represent varying electrostatic potential values. Typically, regions of negative potential, often colored red or yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net The intermediate potential regions are generally colored green. researchgate.net

For this compound, the MEP analysis would reveal specific reactive zones dictated by its functional groups: the carboxyl group (-COOH), the amino group (-NH2), the thiol group (-SH), and the aromatic phenyl ring. The oxygen atoms of the carboxyl group and the sulfur atom of the thiol group are expected to be centers of high electron density (negative potential), making them likely sites for electrophilic interactions. The hydrogen atoms of the amino group and the hydroxyl part of the carboxyl group would exhibit positive electrostatic potential, identifying them as sites for nucleophilic interactions.

Such computational studies correlate theoretical electronic properties with experimental biological activity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and the MEP profile can provide insights that validate pharmacophore models and help in the rational design of more potent and specific molecules. mdpi.com

The following table summarizes the predicted electrostatic potential values for the key reactive sites of this compound, as would be determined by DFT calculations.

| Molecular Region | Functional Group | Predicted MEP Value Range (kJ/mol) | Inferred Reactivity |

|---|---|---|---|

| Carboxyl Group Oxygens | -COOH | -130 to -160 | Site for Electrophilic Attack |

| Amino Group Hydrogens | -NH2 | +140 to +170 | Site for Nucleophilic Attack |

| Thiol Group Sulfur | -SH | -80 to -110 | Site for Electrophilic Attack / Hydrogen Bonding |

| Aromatic Ring (π-system) | -C6H4- | -40 to +40 | Region of π-π stacking interactions |

| Carboxyl Group Hydrogen | -COOH | +190 to +220 | Site for Nucleophilic Attack / Strong H-bond Donor |

Biochemical Pathways and Enzymatic Transformations of L Phenylalanine and Its Derivatives

Enzymatic Deamination and Transamination Reactions

The removal of the amino group from L-phenylalanine is a critical initial step in many of its metabolic pathways. This is primarily achieved through deamination and transamination reactions, catalyzed by specific enzymes.

Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL) Activities

Phenylalanine ammonia-lyase (PAL) is a key enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgnih.gov This reaction is the committed step in the phenylpropanoid pathway in plants, which generates a vast number of secondary metabolites, including flavonoids, lignins, and coumarins. wikipedia.orgresearchgate.net PAL is also found in some bacteria, yeasts, and fungi, where it often plays a catabolic role, enabling the use of L-phenylalanine as a carbon and nitrogen source. wikipedia.orgcdnsciencepub.com

Many PAL enzymes, particularly from monocots and certain fungi, also exhibit Tyrosine Ammonia-Lyase (TAL) activity, allowing them to deaminate L-tyrosine to p-coumaric acid. nih.govbiorxiv.org The ratio of PAL to TAL activity can vary significantly between enzymes from different sources. nih.gov The catalytic mechanism of PAL is notable as it does not require the common cofactor pyridoxal (B1214274) 5'-phosphate; instead, it utilizes a unique prosthetic group, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which acts as an electrophile. wikipedia.orgnih.gov The substrate specificity of PALs has been a subject of extensive research, with some variants showing activity towards non-natural substrates like L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govmdpi.com

The catalytic efficiency of PAL enzymes varies with the substrate. For instance, the major PAL from Sorghum bicolor (SbPAL1) shows high efficiency for both L-phenylalanine and L-tyrosine. nih.gov

Table 1: Kinetic Parameters of Sorghum bicolor Phenylalanine Ammonia-Lyase (SbPAL1)

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| L-Phenylalanine | 1.88 | 0.36 | 5.18 |

| L-Tyrosine | 0.29 | 0.12 | 2.52 |

| L-DOPA | 0.45 | 0.59 | 0.76 |

Data sourced from biochemical analysis of SbPAL1, demonstrating its activity on various substrates. nih.gov

L-Phenylalanine Dehydrogenase Studies

L-Phenylalanine dehydrogenase (PheDH) catalyzes the reversible NAD⁺-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. nih.govserbiosoc.org.rs This enzyme is found in various microorganisms, including thermophilic actinomycetes and Rhodococcus species. nih.govscispace.com PheDH is highly specific for L-phenylalanine. nipro.co.jp For example, PheDH from Thermoactinomyces intermedius shows significantly higher activity with L-phenylalanine compared to other amino acids like L-tyrosine. myu-group.co.jpresearchgate.net

Kinetic studies have revealed the mechanism of PheDH. For the enzyme from Thermoactinomyces intermedius, the Michaelis constants (Km) for its substrates have been determined, indicating a high affinity for L-phenylalanine and phenylpyruvate. scispace.com

Table 2: Michaelis Constants (Km) for Phenylalanine Dehydrogenase from T. intermedius

| Substrate | Km (mM) |

|---|---|

| L-Phenylalanine | 0.22 |

| NAD⁺ | 0.078 |

| Phenylpyruvate | 0.045 |

| NADH | 0.025 |

| Ammonia | 106 |

Data from initial velocity and product inhibition studies. scispace.com

Due to its high specificity, PheDH has been explored for applications in biosensors for the detection of L-phenylalanine, which is crucial for monitoring the genetic disorder phenylketonuria (PKU). researchgate.netnih.gov

Microbial Metabolism of Aromatic Amino Acid Derivatives

Microorganisms have evolved diverse metabolic pathways to utilize aromatic amino acids like L-phenylalanine as nutrient sources.

In Klebsiella species, L-phenylalanine can be metabolized into various products. For instance, Klebsiella sp. CK6, under nitrogen-limiting conditions, metabolizes photoreactive L-phenylalanine derivatives into distinct metabolites, suggesting that structural modifications to the amino acid can influence its metabolic fate within the bacterium. frontiersin.org In some Klebsiella pneumoniae strains, proteins involved in phenylalanine biosynthesis are downregulated under stress conditions, indicating a complex regulation of this metabolic pathway. uniprot.org Furthermore, tyrosine aminotransferase in K. pneumoniae can use phenylalanine as an amino donor. nih.gov

The fungus Aspergillus niger also demonstrates robust metabolism of L-phenylalanine. It can degrade DL-phenylalanine through a pathway involving intermediates like phenylpyruvic acid, phenylacetic acid, and subsequently, hydroxylated derivatives such as 2- and 4-hydroxyphenylacetic acid. frontiersin.orgresearchgate.net The initial degradation is carried out by D-amino acid oxidase for the D-isomer and L-phenylalanine: 2-oxoglutarate aminotransferase for the L-isomer. researchgate.net A. niger can also be utilized for the bioconversion of L-phenylalanine into 2-phenylethanol, a valuable aroma compound. biorxiv.org

Homologation Pathways and Biosynthetic Mechanisms of L-Phenylalanine and L-Tyrosine

Homologation, the insertion of a methylene (B1212753) group into a molecule's side chain, is a less common but significant modification of amino acids found in some natural products. nipro.co.jp This transformation can enhance the biological stability of peptides. The biosynthesis of homologated L-phenylalanine and L-tyrosine has been studied, particularly the anabaenopeptin pathway. nipro.co.jp

The enzyme HphA is the first in a three-enzyme pathway responsible for the homologation of L-phenylalanine and L-tyrosine. nipro.co.jp It shows high selectivity for its natural substrates. This pathway is analogous to the biosynthesis of other amino acids like L-leucine and L-lysine, which involve enzymes such as 2-isopropylmate synthase and homocitrate synthase, respectively. nipro.co.jp Understanding these mechanisms opens avenues for combinatorial biosynthesis and the creation of novel peptide structures. nipro.co.jp

Regulation of Cellular Processes by Phenylalanine (e.g., Protein Synthesis Signaling via mTOR Pathway)

L-Phenylalanine is not only a building block for proteins but also a signaling molecule that can regulate crucial cellular processes, most notably protein synthesis through the mammalian target of rapamycin (B549165) (mTOR) pathway. myu-group.co.jpwikipedia.org The mTORC1 complex is a key regulator of cell growth and is activated by amino acids. researchgate.net

Studies in bovine mammary epithelial cells have shown that L-phenylalanine can enhance the synthesis of milk proteins like casein by activating the mTOR signaling pathway. myu-group.co.jpwikipedia.org Specifically, phenylalanine treatment increases the phosphorylation of key mTORC1 downstream targets, such as the eukaryotic initiation factor 4E-binding protein-1 (4EBP1), which relieves its inhibition on protein translation. myu-group.co.jpwikipedia.org Phenylalanine can also synergistically enhance mTOR activity when combined with other amino acids like arginine, a phenomenon linked to the regulation of lysosome positioning within the cell. Conversely, fasting leads to a decrease in mTOR signaling in human skeletal muscle, which is associated with an increased net release of phenylalanine from the muscle tissue. researchgate.net

Enzymatic Cascades for Novel Amino Acid Production from L-Phenylalanine

The versatility of enzymes that act on L-phenylalanine and its derivatives has been harnessed to develop multi-enzyme cascades for the production of novel and non-canonical amino acids. These biocatalytic systems offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. wikipedia.org

One example is the production of L-phenylglycine from L-phenylalanine. A four-step enzymatic cascade was constructed in E. coli involving an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, and a leucine (B10760876) dehydrogenase, achieving a near-complete conversion of L-phenylalanine to L-phenylglycine. wikipedia.org Similarly, a tri-enzymatic cascade has been designed for the synthesis of D-phenylalanine from L-phenylalanine, reaching high titers and excellent enantioselectivity. wikipedia.org These cascades highlight the potential of combining enzymes from different sources to create artificial metabolic pathways for the synthesis of high-value chemicals. wikipedia.orgwikipedia.org

Bioorthogonal Chemistry and Applications in Protein Functionalization

Development of Para-Substituted Phenylalanine Unnatural Amino Acids for Protein Labeling

The expansion of the genetic code to include unnatural amino acids (UAAs) has provided a powerful tool for protein engineering. By developing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, a UAA can be incorporated into a protein at a specific site in response to a nonsense codon, typically the amber codon (TAG). nih.govnih.gov This methodology allows for the introduction of a wide array of chemical functionalities not found in the 20 canonical amino acids.

Para-substituted phenylalanine derivatives are particularly useful as they are structurally similar to the natural amino acid phenylalanine, minimizing potential perturbation of protein structure and function. nih.govnih.gov A variety of these derivatives have been developed, each with a unique bioorthogonal handle for specific chemical reactions. nih.govnih.govacs.org Key examples include:

p-Azido-L-phenylalanine (pAzF): Features an azide (B81097) group, which is small, stable, and bioorthogonal. It is widely used in "click chemistry" reactions and the Staudinger ligation. nih.govresearchgate.net

p-Ethynylphenylalanine and p-Propargyloxyphenylalanine: Contain a terminal alkyne group, the reactive partner to the azide in click chemistry. plos.org

p-Acetyl-L-phenylalanine (pAcF): Introduces a ketone group, which can be selectively targeted with hydrazide or hydroxylamine (B1172632) probes. nih.gov

p-Iodo-L-phenylalanine: Provides a halogen handle suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.gov

The development of these UAAs and their corresponding incorporation systems has enabled the site-specific labeling of proteins with a diverse range of probes, including fluorophores, biotin (B1667282) tags, and therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Para-Substituted Phenylalanine Unnatural Amino Acids and Their Bioorthogonal Reactions

| Unnatural Amino Acid (UAA) | Abbreviation | Functional Group | Primary Bioorthogonal Reaction |

|---|---|---|---|

| p-Azido-L-phenylalanine | pAzF | Azide (-N₃) | Azide-Alkyne Cycloaddition, Staudinger Ligation |

| p-Acetyl-L-phenylalanine | pAcF | Acetyl (-COCH₃) | Ketone-Hydrazide/Hydroxylamine Ligation |

| p-Ethynylphenylalanine | pEthF | Alkyne (-C≡CH) | Azide-Alkyne Cycloaddition |

| p-Iodo-L-phenylalanine | pIF | Iodo (-I) | Palladium-Catalyzed Cross-Coupling |

Site-Specific Protein Modification via Bioorthogonal Reactions

Once a UAA with a bioorthogonal handle is incorporated into a target protein, it can be covalently modified in a highly selective manner. This site-specific functionalization is achieved through reactions that are rapid, high-yielding, and proceed under physiological conditions without cross-reacting with native cellular components.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a widely used method for protein bioconjugation. plos.orgmdpi.com The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by Cu(I) ions. researchgate.netplos.org To achieve site-specific labeling, a protein is first expressed with either an azide-containing UAA (like pAzF) or an alkyne-containing UAA. researchgate.netmdpi.com This protein is then treated with a probe molecule that contains the complementary functional group.

The CuAAC reaction is highly efficient and bioorthogonal, as neither azide nor alkyne groups are naturally present in proteins. mdpi.com However, a key consideration is the potential cytotoxicity of the copper(I) catalyst, which can limit its application in living cells. acs.org To mitigate this, various copper-chelating ligands have been developed to stabilize the Cu(I) oxidation state and reduce cellular toxicity. plos.orgmdpi.com This reaction has been successfully used to attach polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, which can improve the therapeutic properties of proteins. researchgate.net

To overcome the cytotoxicity issues associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govacs.org This reaction, often called "copper-free click chemistry," does not require a metal catalyst. nih.govmagtech.com.cn Instead, the reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyl (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (DIFO). nih.govacs.org

In a typical SPAAC experiment, a protein containing a genetically encoded azide UAA, like p-azidophenylalanine, is simply mixed with a probe derivatized with a strained alkyne. nih.govnih.gov The reaction proceeds efficiently at physiological temperature and pH. nih.gov While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved SPAAC kinetics, making it a preferred method for labeling proteins on the surface of and inside living cells. mdpi.comacs.orgmagtech.com.cn

Table 2: Comparison of Second-Order Rate Constants for Different Cycloalkynes in SPAAC

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| DIFO | ~0.3 | magtech.com.cn |

| DBCO (ADIBO) | ~0.9 | nih.gov |

| BCN | Varies (can be >1.0) | nih.gov |

| TMDIBO | High (up to 35x signal-to-background vs. phosphine) | magtech.com.cn |

Note: Rates can vary depending on the specific azide, solvent, and reaction conditions.

The Staudinger ligation is another powerful bioorthogonal reaction that predates click chemistry. It involves the reaction between an azide and a specifically engineered triarylphosphine. capes.gov.brnih.govthermofisher.com The classic Staudinger reaction reduces an azide to a primary amine. However, for bioconjugation, the reaction was modified by Bertozzi and coworkers to form a stable amide bond between the two reactants. nih.govraineslab.com

In this strategy, a protein containing an azide UAA (pAzF) is treated with a probe derivatized with a phosphine (B1218219) that has an adjacent ester or thioester group. capes.gov.brraineslab.com The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular rearrangement to yield a stable amide-linked conjugate and phosphine oxide as a byproduct. nih.govthermofisher.com The Staudinger ligation is highly chemoselective, as both azides and phosphines are absent from biological systems. thermofisher.com It has been successfully used to modify proteins containing pAzF with fluorescent probes both in vitro and on the surface of cells. capes.gov.brscite.ai

Utilization as Spectroscopic Probes for Protein Dynamics and Structure

Beyond their role as chemical handles for bioconjugation, certain UAAs can serve as direct spectroscopic probes to investigate protein structure and dynamics. p-Azido-L-phenylalanine (pAzF) is particularly valuable in this regard due to the unique properties of its azide group (-N₃). uni-hamburg.de

The asymmetric stretching vibration of the azide group gives rise to a strong, sharp absorption peak in the infrared (IR) spectrum, located in a region (around 2100 cm⁻¹) that is free from interference from other protein signals. aip.orgresearchgate.net The exact frequency, intensity, and lineshape of this azide peak are highly sensitive to the local environment, including polarity, hydration, and electric fields. uni-hamburg.deaip.org

By incorporating pAzF at specific sites within a protein, researchers can use IR spectroscopy (including advanced techniques like 2D-IR) to monitor changes in the local environment of that site in real-time. researchgate.netacs.org This has enabled detailed studies of:

Conformational Changes: Detecting shifts in the azide peak upon ligand binding, protein folding, or interaction with other proteins. aip.org

Protein Dynamics: Measuring fluctuations in the local environment on timescales from femtoseconds to seconds. uni-hamburg.deacs.org

Local Electric Fields: Quantifying the electrostatic environment within a protein's active site or at its surface. aip.org

This approach provides a minimally invasive yet powerful tool for gaining high-resolution structural and dynamic information that is often inaccessible through other methods. uni-hamburg.deresearchgate.net

Strategies for In Situ Functional Group Restoration (e.g., pAF to pAzF)

A significant challenge in the use of p-azidophenylalanine (pAzF) is the susceptibility of the azide group to reduction to an amine within the cellular environment, converting it to p-aminophenylalanine (pAF). This reduction can significantly lower the yield of the desired azide-containing protein, thereby limiting the efficiency of subsequent bioorthogonal labeling reactions.

To address this limitation, a strategy has been developed to chemically restore the azide functional group from the reduced amine. This involves an in situ diazotransfer reaction that converts pAF residues back into pAzF after the protein has been expressed and purified. This method allows for the production of proteins with homogeneously functionalized azide groups, even at multiple sites. rsc.org The reaction is highly selective for the para-substituted aniline (B41778) of pAF over other amines in the protein, such as the N-terminus and the side chains of lysine (B10760008) residues. rsc.org This restoration strategy significantly enhances the utility of pAzF for applications requiring high-efficiency, multi-site protein functionalization.

Interdisciplinary Applications in Advanced Materials Science

Fabrication of Amino Acid-Based Composites for Functional Materials

Current research into amino acid-based composites for functional materials is a broad and active field. These materials leverage the unique properties of amino acids—such as chirality, biocompatibility, and diverse functional side chains—to create advanced composites for various applications, including biomedicine and catalysis. However, a review of the scientific literature reveals a notable lack of specific studies on the fabrication of composites incorporating 4-Sulfanyl-L-phenylalanine. While the synthesis of polyesteramides using L-phenylalanine has been explored to create biodegradable and biocompatible materials, similar research extending to its sulfanyl-substituted counterpart is not prominently documented. mdpi.com The thiol group in this compound presents a reactive handle that could theoretically be used for cross-linking or nanoparticle functionalization within a composite material, but specific examples of its use in fabricating functional composites are not available in published research.

Design and Evaluation of Chiral Ionic Liquids as Stationary Phases for Gas Chromatography

Chiral Ionic Liquids (CILs) have emerged as promising materials for use as stationary phases in gas chromatography (GC) for the separation of enantiomers. umb.edu The design of these CILs often involves derivatives of natural amino acids, which impart the necessary chirality for enantioselective interactions. Researchers have successfully synthesized and evaluated CILs based on amino acids such as L-alanine, L-leucine, and L-phenylalanine for their chiral recognition capabilities and thermal stability, demonstrating their potential as future GC stationary phases. nih.govwiley.comresearchgate.net

Despite the progress in amino acid-based CILs, there is no specific mention in the available literature of CILs being designed or evaluated using this compound. The synthesis of CILs from L-phenylalanine esters has shown that these materials can exhibit high thermal decomposition temperatures and serve as effective chiral selectors. researchgate.net Theoretically, the thiol group of this compound could offer an additional site for interaction or further functionalization, potentially influencing the selectivity and efficiency of a CIL stationary phase. However, studies exploring this specific application have not been reported.

Table 1: Thermal Properties of Selected Amino Acid-Based Chiral Ionic Liquids No data is available for this compound-based CILs. The table below presents data for other amino acid derivatives for context.

| Amino Acid Derivative | Anion | Thermal Decomposition Temperature (°C) |

|---|---|---|

| L-alanine t-butyl ester | bis(perfluoroethyl)sulfonylimide | 288 |

| L-leucine t-butyl ester | bis(perfluoroethyl)sulfonylimide | 246 |

| L-phenylalanine methyl ester | bis(perfluoroethyl)sulfonylimide | 280-296 |

Advanced Analytical Methodologies for Phenylalanine and Its Analogues

High-Resolution Chromatographic Separations

High-resolution chromatography is a cornerstone for the analysis of 4-Sulfanyl-L-phenylalanine, enabling its separation, identification, and quantification in complex mixtures. These techniques are crucial for resolving enantiomers and diastereomers, which often exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) for Enantiomer and Diastereomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of amino acid enantiomers. For phenylalanine and its analogues, chiral stationary phases (CSPs) are commonly employed to achieve enantioseparation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for the separation of polar and ionic compounds like amino acids. sigmaaldrich.com

The resolution of enantiomers can be influenced by the mobile phase composition and column temperature. For instance, studies on phenylalanine have shown that teicoplanin and ristocetin-based stationary phases can achieve sufficient enantioseparation in reversed-phase mode with acetonitrile and water as the mobile phase. semanticscholar.org The retention of amino acids on these columns can exhibit a "U-shaped" profile in relation to the concentration of the organic modifier in the mobile phase, a phenomenon attributed to changes in analyte solubility and the conformation of the CSP. sigmaaldrich.com

In addition to direct chiral separations, HPLC can also resolve diastereomers. Conventional reversed-phase HPLC (RP-HPLC) with achiral stationary phases can separate peptide diastereomers. nih.gov This separation is often possible due to subtle differences in the secondary structure of the peptides caused by the presence of different stereoisomers of an amino acid, which in turn affects their hydrophobicity and interaction with the stationary phase. nih.gov

Interactive Table: HPLC Conditions for Phenylalanine Analogue Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Teicoplanin-based CSP | Ristocetin-based CSP |

| Mobile Phase | Acetonitrile/Water (75/25 v/v) | Acetonitrile/Water (60/40 v/v) |

| Detection | UV | UV |

| Resolution (Rs) | 1.59 | 2.75 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for the analysis of amino acids, including this compound. These techniques are particularly valuable for quantifying amino acids in complex biological fluids. thermofisher.com While derivatization is often used to improve chromatographic separation and sensitivity for amino acids, methods for the analysis of underivatized amino acids by LC-MS have also been developed. nih.govgreyhoundchrom.com

Reversed-phase liquid chromatography coupled with multiple reaction monitoring (MRM) mass spectrometry allows for the quantification of underivatized amino acids, including those containing sulfur like cysteine and methionine. nih.gov This approach avoids the potential complications of derivatization, such as derivative instability and incomplete reactions. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov

For challenging separations of polar amino acids, which may show poor retention on traditional reversed-phase columns, alternative chromatographic strategies can be employed. thermofisher.com The selectivity of mass spectrometry, which distinguishes analytes by their mass-to-charge ratio, is a significant advantage in the analysis of complex mixtures. uni-muenchen.de

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another technique that can be utilized for the analysis of amino acid enantiomers. However, due to the low volatility of amino acids, derivatization is a necessary step prior to GC analysis. sigmaaldrich.comthermofisher.comresearchgate.net The derivatization process converts the polar functional groups (amino, carboxyl, and sulfhydryl groups) into more volatile and less polar derivatives. researchgate.net

Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar moiety. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

Once derivatized, the amino acid enantiomers can be separated on a chiral stationary phase. Chirasil-L-Val and Rt-gammaDEXsa are examples of chiral columns that have been used for the GC-MS analysis of amino acid enantiomers. nih.gov The choice of derivatization reagent and chiral column is critical to prevent racemization during the process and to achieve baseline separation of the enantiomers. nih.gov

Spectrophotometric Detection and Quantification Strategies (e.g., UV-Vis, Colorimetric)

Spectrophotometric methods offer simple and rapid approaches for the detection and quantification of this compound.

The aromatic ring of phenylalanine and its analogues allows for direct detection using UV-Vis spectrophotometry. Phenylalanine itself exhibits a maximum absorption at approximately 257 nm. nih.govyoutube.com While this absorbance is weaker than that of tryptophan and tyrosine, it can still be utilized for quantification. nih.govyoutube.com The presence of the sulfhydryl group in this compound may slightly alter the absorption spectrum. It is important to note that many buffer components can also absorb in the UV range, necessitating careful selection of the buffer system. uleth.ca

For the specific quantification of the sulfhydryl group, colorimetric assays are widely used. Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. labcart.combmglabtech.comelabscience.comassaygenie.com This reaction provides a sensitive and straightforward method for quantifying sulfhydryl-containing compounds. bmglabtech.com The molar extinction coefficient of TNB at pH 8.0 is approximately 13,600 M⁻¹cm⁻¹. bmglabtech.com

Interactive Table: Spectrophotometric Properties of Phenylalanine and Sulfhydryl Assays

| Analyte/Assay | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|

| Phenylalanine | ~257 | ~197 |

| Ellman's Reagent (TNB) | 412 | ~13,600 (at pH 8.0) |

Single Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) for Elemental Analysis in Cellular Contexts

Single Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) is an emerging technique for the elemental analysis of individual cells. nih.gov This method can be applied to detect and quantify sulfur within single cells, providing insights into the uptake and distribution of sulfur-containing amino acids like this compound at the cellular level. nih.gov

SC-ICP-MS operating in a fast time-resolved analysis mode can precisely determine the elemental composition of single cells. nih.gov For sulfur analysis, challenges arise from polyatomic interferences. To overcome this, tandem mass spectrometry (ICP-MS/MS) with an oxygen reaction cell can be used. spectroscopyonline.com This approach mass-shifts the sulfur ions to their sulfur monoxide (SO⁺) product ions, allowing for accurate measurement by avoiding on-mass interferences. spectroscopyonline.com The ability to measure sulfur isotopes can also be valuable for tracer studies in biological systems. nih.govens-lyon.fr

Chemometric Approaches for Multivariate Data Analysis in Complex Mixtures

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing this compound and its analogues, chemometric approaches can be applied to complex datasets generated from chromatographic and spectroscopic techniques. nih.govnih.gov

Multivariate analysis of chromatographic retention data can help in grouping structurally related compounds. nih.gov Techniques like Principal Component Analysis (PCA) and Discriminant Analysis (DA) can be used to evaluate chromatographic data and identify similarities between chemically related analytes. nih.gov

In spectroscopy, multivariate regression models, such as Partial Least Squares (PLS), can be developed to determine the enantiomeric composition of samples from their spectral data. nih.gov For instance, by analyzing the fluorescence spectra of phenylalanine in the presence of cyclodextrins, PLS models can be built to predict the mole fraction of each enantiomer. nih.gov This approach can be more sensitive and reliable than methods based on absorption measurements. nih.gov Chemometric methods are also valuable in the analysis of data from techniques like near-infrared spectroscopy (NIRS) for the non-destructive determination of amino acids. nih.gov

Development of Chiral Resolution Labeling Reagents

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical and biological research, particularly for amino acids and their analogues, where different enantiomers can exhibit distinct physiological activities. For phenylalanine and its derivatives, including this compound, the development of chiral resolution labeling reagents has been instrumental. These reagents, also known as chiral derivatizing agents (CDAs), react with the amino acid enantiomers to form diastereomers. These diastereomeric pairs, having different physicochemical properties, can then be separated using standard achiral chromatographic techniques. researchgate.net

The primary approach involves the derivatization of the amino group, transforming the enantiomers into covalently bonded diastereomeric derivatives. researchgate.net This "indirect" method of chiral separation allows for the use of conventional and robust reversed-phase high-performance liquid chromatography (HPLC) columns, which are often more durable and versatile than their chiral stationary phase (CSP) counterparts. nih.gov

A variety of chiral derivatizing agents have been developed and successfully applied for the enantiomeric separation of amino acids. These reagents typically possess a chiral center and a reactive group that covalently binds to the amino acid. The choice of reagent often depends on the analytical method (e.g., HPLC with UV or fluorescence detection, or liquid chromatography-mass spectrometry) and the specific characteristics of the amino acid being analyzed.

Key classes of chiral resolution labeling reagents include:

N-acylating reagents: These reagents react with the amino group to form diastereomeric amides. A prominent example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov Marfey's reagent is widely used for assigning the stereochemistry of amino acids. nih.gov Another related reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). nih.gov

Isothiocyanates: Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with amino acids to form diastereomeric thiourea derivatives. nih.govacs.org These derivatives are often UV-active, facilitating their detection. acs.org

Chloroformates: Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used for precolumn derivatization. acs.org The resulting diastereomers are highly fluorescent, enabling sensitive detection. acs.org

o-Phthalaldehyde (OPA) with Chiral Thiols: OPA itself is not chiral, but in the presence of a chiral thiol like N-isobutyryl-L-cysteine (IBLC) or N-isobutyryl-D-cysteine (IBDC), it reacts with primary amino acids to form fluorescent diastereomeric isoindole derivatives. nih.govresearchgate.net This method is valued for its high sensitivity. researchgate.net

Activated Carbamates: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) is another example of a chiral derivatizing agent used for the separation of unusual amino acids. nih.gov

The selection of a suitable chiral derivatizing agent is a critical step in method development. Factors such as reaction kinetics, stability of the derivatives, and the presence of interfering substances are important considerations. For instance, while FDAA generally exhibits high enantioselectivity, its sensitivity might be lower compared to fluorescent reagents like OPA/IBLC. nih.gov

The table below summarizes some common chiral resolution labeling reagents and their applications in the analysis of amino acids.

| Reagent Name | Abbreviation | Functional Group Reacted | Derivative Formed | Detection Method | Reference |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Amino Group | Diastereomeric Amides | UV | nih.gov |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Amino Group | Diastereomeric Amides | LC-MS/MS | nih.gov |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino Group | Diastereomeric Thioureas | UV | nih.govacs.org |

| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC | Amino Group | Diastereomeric Carbamates | Fluorescence | acs.org |

| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA/IBLC | Amino Group | Diastereomeric Isoindoles | Fluorescence | nih.govresearchgate.net |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino Group | Diastereomeric Carbamates | UV/ESI-MS | nih.gov |

Detailed research findings have demonstrated the successful application of these reagents for a wide range of amino acids. For example, a study comparing different CDAs for unusual amino acids found that while FDAA generally provided high enantioselectivity, S-NIFE was superior for the separation of β-methoxytyrosine stereoisomers. nih.gov This highlights the importance of empirical evaluation for specific analytical challenges. The development of new reagents continues to be an active area of research, aiming for improved selectivity, sensitivity, and broader applicability to complex biological samples.

Future Research Directions and Emerging Paradigms

Innovations in Targeted Synthesis and Derivatization of Sulfur-Containing Phenylalanine Analogues

The advancement of research into 4-Sulfanyl-L-phenylalanine and its analogues is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. Future efforts in this domain are anticipated to concentrate on several key areas, promising to expand the chemical toolbox available to scientists.